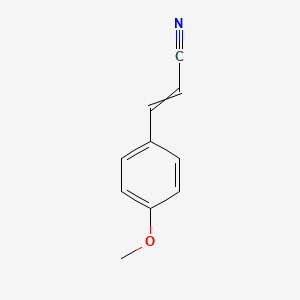

3-(4-Methoxyphenyl)prop-2-enenitrile

Description

Position of 3-(4-Methoxyphenyl)prop-2-enenitrile within Cinnamic Nitrile Chemistry

3-(4-Methoxyphenyl)prop-2-enenitrile belongs to the class of organic compounds known as cinnamic nitriles, or cinnamyl nitriles. These compounds are characterized by a nitrile group (-C≡N) attached to a propenyl side chain, which is itself bonded to a phenyl ring. They are derivatives of cinnamic acid where the carboxylic acid group is replaced by a nitrile. The core structure is (E)-3-phenylprop-2-enenitrile, commonly known as cinnamonitrile (B126248). nih.gov 3-(4-Methoxyphenyl)prop-2-enenitrile is a specific derivative where a methoxy (B1213986) group (-OCH₃) is substituted at the para-position (position 4) of the phenyl ring. This substitution significantly influences the electronic properties and reactivity of the molecule.

Fundamental Academic Significance of the Compound and its Derivatives

The academic significance of 3-(4-Methoxyphenyl)prop-2-enenitrile and related cinnamic nitriles stems from their versatility as building blocks in organic synthesis. The molecule possesses multiple reactive sites: the phenyl ring, the carbon-carbon double bond, and the nitrile group, allowing for a wide range of chemical transformations. nih.gov These compounds are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. nih.govjocpr.com For instance, derivatives of cinnamic acid and its analogs are investigated for numerous pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The nitrile group itself is an important functional group in organic chemistry, serving as a precursor to amines, amides, and carboxylic acids. nih.gov

Current Research Landscape and Emerging Scientific Inquiry for Cinnamic Nitriles

The current research landscape for cinnamic nitriles is dynamic and expanding. A significant area of focus is the development of efficient and environmentally benign synthetic methods. This includes advancements in well-established reactions like the Knoevenagel condensation and Horner-Wadsworth-Emmons olefination to improve yields and reduce the use of hazardous reagents. nih.govconicet.gov.ar There is also growing interest in biocatalytic approaches, using enzymes like ene-reductases for stereoselective reductions of the carbon-carbon double bond, although nitriles can be challenging substrates. nih.govingentaconnect.com

Another major research thrust is the exploration of the chemical reactivity of cinnamic nitriles in constructing complex molecular architectures. Their use in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic and heterocyclic systems is an active area of investigation. nih.gov The participation of the nitrile group in such reactions, which is traditionally difficult, is a subject of ongoing study. nih.gov Furthermore, the synthesis of novel derivatives by modifying the phenyl ring and the nitrile functionality continues to be a fertile ground for discovering new compounds with potential applications in materials science and medicinal chemistry. nih.govnih.gov

Outline Structure and Research Focus

This article will now proceed to detail the specific chemical and physical properties of 3-(4-Methoxyphenyl)prop-2-enenitrile. It will then explore its synthesis through established chemical reactions, provide an overview of its spectroscopic characteristics, and discuss its reactivity and role as a precursor to other important chemical entities. The information is presented with a focus on scientifically verified data and established chemical principles.

Chemical and Physical Properties

The fundamental properties of 3-(4-Methoxyphenyl)prop-2-enenitrile are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| IUPAC Name | 3-(4-methoxyphenyl)prop-2-enenitrile |

| Molecular Formula | C₁₀H₉NO |

| Molar Mass | 159.19 g/mol |

| CAS Number | 28446-68-6 epa.gov |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis of 3-(4-Methoxyphenyl)prop-2-enenitrile

The synthesis of 3-(4-Methoxyphenyl)prop-2-enenitrile is primarily achieved through condensation reactions that form the characteristic carbon-carbon double bond. The two most prominent methods are the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for forming C=C bonds. nih.gov It involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). nih.gov For the synthesis of 3-(4-Methoxyphenyl)prop-2-enenitrile, this involves the reaction of 4-methoxybenzaldehyde (B44291) with a nitrile-containing active methylene compound, most commonly malononitrile (B47326) or 2-cyanoacetamide .

The reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. nih.gov For example, the condensation of an aldehyde and a compound with an active methylene group can be carried out in ethanol (B145695) with a few drops of pyridine (B92270) as a catalyst. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another cornerstone of alkene synthesis, valued for its high stereoselectivity, typically yielding the (E)-alkene isomer. conicet.gov.arwikipedia.org This reaction employs a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone. wikipedia.org

The synthesis of 3-(4-Methoxyphenyl)prop-2-enenitrile via the HWE reaction would involve the reaction of 4-methoxybenzaldehyde with the carbanion generated from diethyl cyanomethylphosphonate . The reaction begins with the deprotonation of the phosphonate (B1237965) by a base to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an intermediate that eliminates a dialkylphosphate salt to form the desired α,β-unsaturated nitrile. wikipedia.org The HWE reaction is a key step in the synthesis of various complex molecules, including those with β-arylethylamine functionalities. mdma.ch

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the aromatic ring, the vinyl protons of the prop-2-ene chain, and the protons of the methoxy group. The coupling constant between the vinyl protons would be indicative of the (E)- or (Z)-stereochemistry. For a related compound, (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one, the methoxy protons appear around 3.8 ppm. chemicalbook.com |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the alkene carbons, the nitrile carbon, and the methoxy carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2260-2220 cm⁻¹. Also, bands for the C=C double bond, C-O stretching of the methoxy group, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molar mass of the compound (159.19 g/mol ). |

Chemical Reactions and Derivatives

The rich functionality of 3-(4-Methoxyphenyl)prop-2-enenitrile makes it a valuable precursor for a variety of other chemical compounds. Its reactivity is centered around the carbon-carbon double bond and the nitrile group.

Reduction Reactions

The double bond and the nitrile group can be selectively reduced.

Reduction of the C=C Double Bond: The α,β-unsaturated double bond can be reduced to a single bond, for example, through catalytic hydrogenation or biocatalytic methods using ene-reductases. ingentaconnect.com This would yield 3-(4-methoxyphenyl)propanenitrile.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (-CH₂NH₂). organic-chemistry.orgnih.gov This is a common transformation, often accomplished using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under specific conditions. youtube.com This reaction opens a pathway to various amine derivatives.

Cycloaddition Reactions

The activated double bond in 3-(4-Methoxyphenyl)prop-2-enenitrile can participate in cycloaddition reactions, which are powerful tools for constructing cyclic systems.

Diels-Alder Reaction: The C=C double bond can act as a dienophile in [4+2] cycloaddition reactions with a suitable diene to form six-membered rings. While the nitrile group itself is generally a poor dienophile, its presence activates the adjacent double bond. nih.gov

1,3-Dipolar Cycloadditions: The alkene can also react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings like isoxazoles or triazoles, respectively. youtube.com These reactions are highly valuable for the synthesis of complex heterocyclic scaffolds.

Synthesis of Derivatives

3-(4-Methoxyphenyl)prop-2-enenitrile serves as a starting material for a range of more complex molecules. For instance, related cinnamic acid derivatives are used to synthesize various heterocyclic compounds and have been investigated for their potential as α-glucosidase inhibitors and other biological activities. ui.ac.id The modification of the basic cinnamic nitrile skeleton is a common strategy in medicinal chemistry to develop new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBCNHHPIBKYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-68-6 | |

| Record name | 4-Methoxycinnamonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28446-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reactivity Profiles and Mechanistic Elucidation of 3 4 Methoxyphenyl Prop 2 Enenitrile

Intrinsic Reactivity of the α,β-Unsaturated Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a site of unsaturation and can be attacked by nucleophiles. Although the primary electrophilic site in an α,β-unsaturated system is often the β-carbon, direct additions to the cyano group can occur under specific conditions. Common nucleophilic additions to nitriles include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This typically proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. For 3-(4-methoxyphenyl)prop-2-enenitrile, this would lead to the formation of 3-(4-methoxyphenyl)propenamide and subsequently 3-(4-methoxyphenyl)propenoic acid.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would convert 3-(4-methoxyphenyl)prop-2-enenitrile into 3-(4-methoxyphenyl)prop-2-en-1-amine.

Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. For instance, reaction with a Grignard reagent like methylmagnesium bromide would, after workup, produce a β,γ-unsaturated ketone.

The most prominent feature of the α,β-unsaturated nitrile moiety is the electrophilicity of the carbon-carbon double bond, specifically at the β-position relative to the cyano group. The electron-withdrawing effect of the nitrile group makes the β-carbon electron-deficient and thus a prime target for nucleophilic attack in a process known as conjugate or Michael addition. youtube.com

This type of reaction is common for α,β-unsaturated compounds and has been observed in structurally similar molecules. youtube.combuchler-gmbh.com For example, the Michael addition of nucleophiles like amines, thiols, or carbanions to the activated alkene is a powerful method for carbon-carbon and carbon-heteroatom bond formation. In the case of 3-(4-methoxyphenyl)prop-2-enenitrile, the addition of a nucleophile (Nu⁻) would lead to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor (Electrophile) | Michael Donor (Nucleophile) | Product Type |

|---|---|---|

| α,β-Unsaturated Ketone | Enolate | 1,5-Dicarbonyl Compound |

| α,β-Unsaturated Nitrile | Amine | β-Amino Nitrile |

Data sourced from general principles of Michael Addition chemistry. youtube.com

The reaction of 1,2-di-(2-pyridyl)ethylene with organolithium reagents, where a stabilized anionic intermediate is formed, demonstrates the feasibility of such additions to activated alkenes and subsequent trapping with electrophiles. nsf.gov Similarly, the oxa-Michael addition, catalyzed by phosphines, showcases the addition of alcohols to electron-poor alkenes like acrylonitrile (B1666552). researchgate.net

The para-methoxy group on the phenyl ring plays a crucial role in modulating the reactivity of the entire molecule. As an electron-donating group, it increases the electron density of the aromatic ring and, through conjugation, the entire π-system. This has two opposing effects:

It enhances the nucleophilicity of the molecule, particularly the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

It slightly reduces the electrophilicity of the β-carbon of the alkene compared to an unsubstituted phenyl ring, potentially slowing down the rate of Michael additions. However, the powerful electron-withdrawing nature of the cyano group generally ensures that the alkene remains sufficiently activated for such reactions.

This electronic influence is a common feature in related compounds. For instance, the synthesis of various chalcone (B49325) derivatives, which also possess a conjugated system, often involves substituted benzaldehydes, and the nature of the substituent (electron-donating or -withdrawing) affects the subsequent reactivity of the product. nih.govresearchgate.net

Cycloaddition Chemistry

The conjugated π-system of 3-(4-methoxyphenyl)prop-2-enenitrile allows it to participate in various cycloaddition reactions, providing pathways to complex cyclic structures.

The carbon-carbon double bond of 3-(4-methoxyphenyl)prop-2-enenitrile can undergo [2+2] photodimerization upon exposure to UV light. This reaction, which forms a cyclobutane (B1203170) ring, is particularly efficient and stereospecific in the crystalline solid state. The outcome of solid-state photoreactions is highly dependent on the packing of the molecules in the crystal lattice, as described by Schmidt's topochemical principles. For a [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å.

While specific studies on the photodimerization of 3-(4-methoxyphenyl)prop-2-enenitrile are not prevalent, extensive research on analogous compounds like chalcones provides significant insight. For example, the photolysis of (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the crystalline state leads to the stereospecific formation of a syn-head-to-head photodimer. This highlights the controlling influence of the crystal packing on the reaction's stereochemistry.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich conjugated diene reacts with an electron-poor alkene, known as a dienophile. organic-chemistry.orgyoutube.com

Due to the electron-withdrawing cyano group, 3-(4-methoxyphenyl)prop-2-enenitrile is an excellent candidate to act as a dienophile. The reaction rate is enhanced by the presence of such electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

Table 2: Components of a Normal-Demand Diels-Alder Reaction

| Component | Electronic Requirement | Example Substituents | Role of 3-(4-Methoxyphenyl)prop-2-enenitrile |

|---|---|---|---|

| Diene | Electron-rich | Alkyl, Alkoxy, Amino | Reacts with this component |

Data sourced from general principles of the Diels-Alder reaction. masterorganicchemistry.comorganic-chemistry.org

Research on similar α,β-unsaturated nitriles confirms their utility as dienophiles. For example, (E)-3-phenylsulfonylprop-2-enenitrile readily undergoes Diels-Alder reactions with various dienes, demonstrating the activating effect of the electron-withdrawing groups. rsc.org The reaction of 2-methoxyfuran (B1219529) with a 2-sulfinylacrylonitrile derivative further illustrates the use of activated acrylonitriles in cycloadditions to synthesize complex molecules. researchgate.net Therefore, it is highly probable that 3-(4-methoxyphenyl)prop-2-enenitrile would react with a range of conjugated dienes (e.g., butadiene, cyclopentadiene, furan) to yield substituted cyclohexene (B86901) derivatives, a foundational transformation in synthetic organic chemistry.

1,3-Dipolar Cycloaddition Reactions

The carbon-carbon double bond in 3-(4-Methoxyphenyl)prop-2-enenitrile is electron-deficient due to the withdrawing effects of the adjacent nitrile group. This electronic characteristic makes it an excellent dipolarophile for participation in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings, which are significant structural motifs in many biologically active compounds. chesci.commdpi.com

The reaction proceeds in a concerted, pericyclic fashion, specifically as a [π4s + π2s] cycloaddition, where the 1,3-dipole contributes four π-electrons and the alkene (the dipolarophile) contributes two. organic-chemistry.orgchesci.com The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the product. wikipedia.org

In the context of 3-(4-Methoxyphenyl)prop-2-enenitrile, it can react with a variety of 1,3-dipoles to yield a range of heterocyclic products. The regioselectivity of the addition is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgmdpi.com Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.

Below is a table illustrating potential 1,3-dipolar cycloaddition reactions with 3-(4-Methoxyphenyl)prop-2-enenitrile.

| 1,3-Dipole | Example | Resulting Heterocycle |

| Nitrile Oxide | Benzonitrile oxide | Isoxazoline |

| Azide | Phenyl azide | Triazoline |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |

| Azomethine Ylide | Generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethane | Pyrrolidine |

| Diazomethane | Diazomethane | Pyrazoline |

These reactions are highly valuable in synthetic chemistry, providing direct routes to complex molecular architectures from relatively simple starting materials. organic-chemistry.orgyoutube.com

Isomerization Studies

E/Z Stereoisomerization Mechanisms

The double bond in 3-(4-Methoxyphenyl)prop-2-enenitrile allows for the existence of two geometric isomers: (E)- and (Z)-3-(4-Methoxyphenyl)prop-2-enenitrile. The (E)-isomer, where the p-methoxyphenyl group and the nitrile group are on opposite sides of the double bond, is generally the more thermodynamically stable and common form due to reduced steric hindrance.

Isomerization from one stereoisomer to the other requires overcoming the rotational energy barrier of the C=C double bond. This process typically involves the input of energy, either thermal or photochemical. The mechanism proceeds through a transition state where the π-bond is effectively broken, allowing for rotation around the central C-C sigma bond. This intermediate is often described as having a diradical or zwitterionic character. Upon relaxation, the molecule can revert to either the (E) or (Z) form. The final ratio of isomers depends on their relative thermodynamic stabilities and the reaction conditions. For conjugated systems like 3-(4-Methoxyphenyl)prop-2-enenitrile, the energy barrier is lower than for simple alkenes, but still significant enough to allow for the isolation of individual isomers under standard conditions.

Photocatalytic Control of Isomerization

Recent advancements in photochemistry have enabled precise control over E/Z isomerization using photocatalysts. nih.gov This methodology offers a powerful tool for selectively converting a thermodynamically stable isomer into its less stable counterpart under mild conditions. nih.gov

A notable example is the use of ruthenium-based photocatalysts, such as Ru(bpy)₃Cl₂, to facilitate the rapid trans-to-cis (E-to-Z) isomerization of alkene-containing compounds. nih.gov This process is particularly relevant for molecules structurally similar to 3-(4-Methoxyphenyl)prop-2-enenitrile, such as resveratrol (B1683913) derivatives. nih.gov

The general mechanism involves the following steps:

Excitation: The photocatalyst absorbs light, promoting it to an excited state.

Energy Transfer: The excited photocatalyst interacts with the (E)-alkene, transferring energy and promoting the alkene to its triplet state.

Isomerization: In the triplet state, the π-bond character is reduced, allowing for free rotation around the central C-C bond.

Relaxation: The molecule relaxes from the triplet state to the ground state, forming a mixture of (E) and (Z) isomers. By continuously irradiating the sample, a photostationary state is reached, the composition of which is dependent on the quantum yields of the forward and reverse reactions.

This technique provides spatiotemporal control over the isomeric composition, which is highly desirable in materials science and medicinal chemistry. nih.gov

Functional Group Interconversions and Derivatization

Hydrolysis Pathways of the Nitrile Group to Carboxylic Acids and Amides

The nitrile functional group in 3-(4-Methoxyphenyl)prop-2-enenitrile can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. youtube.comyoutube.com The ability to stop the reaction at the intermediate amide stage is a key feature of this transformation. youtube.com

Under Acidic Conditions: The hydrolysis typically proceeds all the way to the carboxylic acid. youtube.comyoutube.com

Protonation: The nitrile nitrogen is protonated by a strong acid, activating the carbon atom toward nucleophilic attack. youtube.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbon. youtube.com

Deprotonation & Tautomerization: A proton is lost from the oxygen, and the resulting intermediate tautomerizes to form the amide, 3-(4-methoxyphenyl)acrylamide.

Further Hydrolysis: The amide is then further hydrolyzed under the acidic conditions (protonation of the carbonyl oxygen followed by water attack) to yield the final product, 3-(4-methoxyphenyl)prop-2-enoic acid, and an ammonium (B1175870) ion. youtube.com Stopping the reaction at the amide stage is very difficult under acidic conditions. youtube.com

Under Basic Conditions: Hydrolysis with a base, such as hydroxide (B78521), also proceeds via the amide intermediate.

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile group.

Protonation: The resulting anionic intermediate is protonated by water to form the amide.

Selective Hydrolysis: By carefully controlling the reaction conditions (e.g., temperature, reaction time, or using specific reagents like tetrabutylammonium (B224687) hydroxide), it is often possible to isolate the amide as the major product. youtube.comresearchgate.net

Complete Hydrolysis: More vigorous conditions (e.g., higher temperatures or prolonged reaction times) will drive the hydrolysis of the amide to the carboxylate salt, which upon acidic workup yields 3-(4-methoxyphenyl)prop-2-enoic acid. youtube.com

The following table summarizes the conditions for the selective hydrolysis of the nitrile group.

| Desired Product | Reagents and Conditions | Intermediate/Final Product Name |

| Amide | H₂O, Base (e.g., NaOH), controlled temperature/time | 3-(4-Methoxyphenyl)acrylamide |

| Carboxylic Acid | H₃O⁺, heat | 3-(4-Methoxyphenyl)prop-2-enoic acid |

| Carboxylic Acid | 1. NaOH, H₂O, heat; 2. H₃O⁺ workup | 3-(4-Methoxyphenyl)prop-2-enoic acid |

Chemo- and Regioselective Modifications

The structure of 3-(4-Methoxyphenyl)prop-2-enenitrile offers multiple sites for chemical modification, allowing for chemo- and regioselective transformations.

At the Nitrile Group: Beyond hydrolysis, the nitrile can undergo reduction. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding 3-(4-methoxyphenyl)prop-2-en-1-amine. In contrast, reduction with a less reactive hydride, such as diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup, can furnish the corresponding aldehyde, 3-(4-methoxyphenyl)acrolein. youtube.com

At the Alkene Double Bond: The conjugated double bond is an excellent Michael acceptor. This allows for 1,4-conjugate addition of various nucleophiles (e.g., organocuprates, thiols, amines) to the β-carbon. For example, reaction with a Gilman reagent (R₂CuLi) would add an R group to the carbon adjacent to the phenyl ring. The double bond can also be selectively hydrogenated using catalysts like palladium on carbon (Pd/C) to produce the saturated nitrile, 3-(4-methoxyphenyl)propanenitrile, without affecting the nitrile or the aromatic ring.

At the Phenyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group and is ortho, para-directing in electrophilic aromatic substitution reactions. Since the para position is already occupied, incoming electrophiles will be directed to the two ortho positions (C2 and C6 relative to the alkene substituent). Examples include nitration (with HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃), which would yield the corresponding substituted derivatives. The choice of reaction conditions is crucial to avoid side reactions at the alkene or nitrile functionalities.

Post-Synthetic Diversification through Click Chemistry

While direct experimental studies detailing the post-synthetic diversification of 3-(4-Methoxyphenyl)prop-2-enenitrile specifically through click chemistry are not extensively reported in the peer-reviewed literature, the structural features of the molecule, namely the activated alkene, present a viable handle for such modifications. Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form inoffensive byproducts, offers a powerful toolkit for molecular diversification. Among the repertoire of click reactions, the thiol-ene reaction is particularly pertinent to the functionalization of 3-(4-Methoxyphenyl)prop-2-enenitrile.

The thiol-ene reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (ene) to form a thioether. wikipedia.orgalfa-chemistry.com This transformation is recognized for its efficiency, high conversion rates, and tolerance to a wide array of functional groups, making it an ideal strategy for late-stage functionalization. alfa-chemistry.com The reaction can proceed through two primary mechanistic pathways: a free-radical addition or a nucleophilic Michael addition.

Free-Radical Thiol-Ene Addition

The radical-mediated thiol-ene reaction is typically initiated by light (photochemical initiation), heat, or a radical initiator. wikipedia.org The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene of 3-(4-Methoxyphenyl)prop-2-enenitrile. Due to the electronic nature of the α,β-unsaturated nitrile, the addition of the thiyl radical is expected to occur at the β-carbon, leading to the formation of a more stable α-cyano-substituted carbon-centered radical. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the anti-Markovnikov addition product.

Nucleophilic Thiol-Ene (Michael) Addition

Alternatively, the thiol-ene addition can proceed via a nucleophilic mechanism, specifically a Michael addition, often catalyzed by a base. alfa-chemistry.com In this pathway, a basic catalyst deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻). This thiolate then attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile system in 3-(4-Methoxyphenyl)prop-2-enenitrile. The resulting enolate intermediate is subsequently protonated to afford the final thioether product.

The choice of reaction conditions, including the presence of a radical initiator or a base, can selectively favor one mechanism over the other, thus providing control over the reaction outcome.

Hypothetical Diversification of 3-(4-Methoxyphenyl)prop-2-enenitrile

The thiol-ene reaction provides a hypothetical gateway to a diverse library of 3-(4-Methoxyphenyl)prop-2-enenitrile derivatives. By employing a variety of thiols bearing different functional groups, a wide range of properties can be appended to the parent molecule. For instance, the introduction of hydrophilic thiols (e.g., thioglycerol) could enhance aqueous solubility, while the attachment of fluorescently tagged thiols could enable its use in imaging applications.

Below is an interactive data table summarizing the key characteristics of the thiol-ene click reaction as a tool for post-synthetic modification.

| Feature | Radical Thiol-Ene | Nucleophilic Thiol-Ene (Michael Addition) |

| Initiation | Light, Heat, Radical Initiators | Base |

| Regioselectivity | Anti-Markovnikov | Determined by the electrophilicity of the alkene |

| Reaction Rate | Very rapid | Generally fast |

| Functional Group Tolerance | High | High, but sensitive to strong electrophiles |

| Oxygen Sensitivity | Can be sensitive | Generally insensitive |

The following table presents a selection of potential thiol reactants that could be used for the diversification of 3-(4-Methoxyphenyl)prop-2-enenitrile via the thiol-ene reaction, along with the potential properties they could impart to the resulting molecule.

| Thiol Reactant | Chemical Formula | Potential Imparted Property |

| Thioglycerol | C₃H₈O₂S | Increased hydrophilicity |

| Cysteamine | C₂H₇NS | Introduction of a primary amine for further conjugation |

| 3-Mercaptopropionic acid | C₃H₆O₂S | Introduction of a carboxylic acid group |

| Dodecanethiol | C₁₂H₂₆S | Increased lipophilicity |

| (1-Thio-β-D-glucose) sodium salt | C₆H₁₁NaO₅S | Enhanced water solubility and biocompatibility |

It is important to reiterate that while the thiol-ene reaction represents a highly plausible and powerful method for the post-synthetic diversification of 3-(4-Methoxyphenyl)prop-2-enenitrile, specific experimental validation for this compound is not yet available in the scientific literature. Future research in this area would be valuable to explore the full potential of click chemistry in modifying this versatile chemical scaffold.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of 3-(4-Methoxyphenyl)prop-2-enenitrile. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For the trans (or E) isomer of 3-(4-Methoxyphenyl)prop-2-enenitrile, the spectrum displays distinct signals for the methoxy (B1213986), vinylic, and aromatic protons.

The two vinylic protons (H-α and H-β) appear as distinct doublets due to their coupling to each other. The trans-configuration is confirmed by a large vicinal coupling constant (³JHαHβ), typically around 16 Hz. chemicalbook.com The proton on the carbon adjacent to the electron-withdrawing nitrile group (H-α) is expected to be upfield compared to the proton adjacent to the aromatic ring (H-β). The aromatic protons on the 4-methoxyphenyl (B3050149) group exhibit an AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group protons appear as a sharp singlet further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (E)-3-(4-Methoxyphenyl)prop-2-enenitrile (Based on data from analogous compounds like (E)-methyl 3-(4-methoxyphenyl)acrylate and (E)-3-(3,4-dimethoxyphenyl)acrylonitrile) chemicalbook.comrsc.orgresearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.8 | Singlet (s) | - |

| H-α (vinylic) | ~5.8 | Doublet (d) | ~16 |

| H-β (vinylic) | ~7.3 | Doublet (d) | ~16 |

| H-3', H-5' | ~6.9 | Doublet (d) | ~8-9 |

| H-2', H-6' | ~7.4 | Doublet (d) | ~8-9 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of 3-(4-Methoxyphenyl)prop-2-enenitrile is expected to show 8 distinct signals, as the pairs of aromatic carbons (C-2'/C-6' and C-3'/C-5') are chemically equivalent due to symmetry.

The nitrile carbon (C≡N) typically appears in the 117-120 ppm range. The carbon of the methoxy group (-OCH₃) is found at approximately 55 ppm. The vinylic and aromatic carbons resonate in the 95-165 ppm region. The carbon attached to the oxygen (C-4') is the most downfield of the aromatic signals, while the carbon attached to the nitrile group (C-α) is the most upfield of the sp² carbons.

Table 2: Predicted ¹³C NMR Chemical Shift (δ) Assignments for (E)-3-(4-Methoxyphenyl)prop-2-enenitrile (Based on standard chemical shift ranges and data from analogous compounds) chemicalbook.comrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~55 |

| C-α | ~97 |

| C-3', C-5' | ~115 |

| C-1 (Nitrile) | ~118 |

| C-1' | ~126 |

| C-2', C-6' | ~130 |

| C-β | ~148 |

| C-4' | ~162 |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment and confirmation of the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Key correlations would be observed between the vinylic protons (H-α and H-β) and between the adjacent ortho- and meta-protons on the aromatic ring (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., H-α to C-α, H-β to C-β, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different functional groups. Expected key correlations would include:

The methoxy protons (-OCH₃) to the C-4' aromatic carbon.

The vinylic proton H-β to the aromatic carbons C-2' and C-6'.

Both vinylic protons (H-α and H-β) to the nitrile carbon (C-1).

These combined techniques provide a comprehensive and definitive map of the entire molecular structure.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing confirmation of specific functional groups present in the structure.

The IR spectrum of 3-(4-Methoxyphenyl)prop-2-enenitrile shows distinct absorption bands corresponding to its key functional groups. A gas-phase IR spectrum available from the NIST database confirms these features. nist.gov The nitrile group (C≡N) gives rise to a sharp, intense absorption band. The carbon-carbon double bond of the alkene and the aromatic ring, as well as the carbon-oxygen single bond of the ether, also produce characteristic signals.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for 3-(4-Methoxyphenyl)prop-2-enenitrile

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic and Vinylic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (in -OCH₃) |

| ~2220 | Strong | Nitrile (C≡N) Stretch nist.govresearchgate.net |

| ~1600 | Strong | Aromatic Ring and Alkene (C=C) Stretch |

| ~1510 | Strong | Aromatic Ring (C=C) Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1175 | Strong | In-plane C-H Bending |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | Out-of-plane C-H Bending (1,4-disubstituted ring) |

For 3-(4-Methoxyphenyl)prop-2-enenitrile, the most intense Raman bands are expected for the symmetric stretches of the C≡N and C=C bonds, as well as the aromatic ring "breathing" modes. tue.nlyoutube.com These vibrations involve significant changes in the electron cloud's polarizability. The technique is particularly useful for studying molecules on surfaces, as seen in Surface-Enhanced Raman Scattering (SERS) studies of the related compound methyl 3-(4-methoxyphenyl)prop-2-enoate, where molecular orientation can be deduced from the enhancement of specific vibrational modes. ias.ac.in

Table 4: Predicted Key Raman Shifts for 3-(4-Methoxyphenyl)prop-2-enenitrile

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~2220 | Strong | Nitrile (C≡N) Symmetric Stretch |

| ~1600 | Very Strong | Alkene (C=C) and Aromatic (C=C) Symmetric Stretch |

| ~1170 | Strong | Aromatic Ring Breathing Mode |

| ~830 | Medium | Ring Deformation Mode |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3-(4-Methoxyphenyl)prop-2-enenitrile, it provides critical information for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and numerous fragment ions. The resulting mass spectrum is a distinctive fingerprint of the molecule.

For 3-(4-Methoxyphenyl)prop-2-enenitrile (C₁₀H₉NO), the molecular ion peak is expected at an m/z corresponding to its molecular weight. The fragmentation pattern is anticipated to be dominated by cleavages that form stable ions. In related methoxyphenyl compounds, a common fragmentation pathway involves the formation of a stable methoxyphenyl radical cation (m/z 107). researchgate.net This cation can further fragment by losing a neutral formaldehyde (B43269) molecule (HCHO) to produce a phenyl radical cation at m/z 77. researchgate.net The fragmentation of the propenenitrile chain can also lead to characteristic losses. Analysis of similar structures, such as substituted 3-phenylpropenoates, shows that fragmentation is highly dependent on the position of substituents on the phenyl ring. nih.gov

Table 1: Predicted EI-MS Fragmentation Data for 3-(4-Methoxyphenyl)prop-2-enenitrile

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 159 | [C₁₀H₉NO]•+ (Molecular Ion) | - |

| 144 | [M - CH₃]⁺ | •CH₃ |

| 131 | [M - CO]•+ or [M - HCNH]•+ | CO or HCNH |

| 116 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) | •C₃H₂N |

Note: This table is based on theoretical fragmentation patterns and analysis of similar compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. For 3-(4-Methoxyphenyl)prop-2-enenitrile, HRMS is essential for unequivocally confirming its chemical formula, C₁₀H₉NO.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Any deviation between the measured mass and the theoretical mass is typically in the parts-per-million (ppm) range, providing high confidence in the identification. HRMS is also applied to fragment ions to confirm their elemental composition, which is a crucial step in elucidating complex fragmentation pathways. A related compound, 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enenitrile (C₁₀H₉NO₂), has a reported exact mass of 175.063328530 Da. nih.gov

Table 2: HRMS Data for 3-(4-Methoxyphenyl)prop-2-enenitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Theoretical Exact Mass | 159.068414 Da |

Hyphenated techniques, particularly Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are invaluable for characterizing complex, non-volatile materials like polymers that are structurally related to the monomer 3-(4-Methoxyphenyl)prop-2-enenitrile. d-nb.info In this method, the material is heated to high temperatures (500–1400 °C) in an inert atmosphere, causing it to decompose into smaller, volatile fragments. d-nb.info These fragments are then separated by gas chromatography and identified by mass spectrometry.

A study on the thermal degradation of substituted polyacetylenes, which are polymers of monomers similar to the title compound, demonstrates the utility of this technique. nih.gov The primary pyrolysis products were found to be cyclotrimers (trisubstituted benzenes). The isomeric substitution pattern of these benzene products (e.g., 1,2,4- vs. 1,3,5-isomers) provided detailed information on the microstructure of the original polymer, specifically the prevalence of head-to-tail versus head-to-head linkages in the polymer chain. nih.gov This illustrates how Py-GC-MS can be used to reverse-engineer the structure of a polymer derived from a monomer like 3-(4-Methoxyphenyl)prop-2-enenitrile.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into molecular conformation, stereochemistry, and the intermolecular interactions that dictate the crystal packing.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In crystal structures of analogous compounds containing methoxyphenyl and nitrile or carbonyl groups, several key interactions are consistently observed. These include weak C—H···O and C—H···N hydrogen bonds, π-π stacking interactions between aromatic rings, and C—H···π interactions. nih.govnih.gov

In one related structure, molecules are linked into chains by C—H···O hydrogen bonds, and these chains further interact via π-π stacking, with centroid-to-centroid distances of approximately 3.7 Å. nih.gov Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, on another similar molecule revealed that the most significant contributions to crystal packing came from H···H (48.2%), C···H (23.9%), and N···H (17.4%) contacts, confirming the presence of C—H···N interactions. nih.gov These types of interactions would be expected to play a crucial role in the supramolecular assembly of 3-(4-Methoxyphenyl)prop-2-enenitrile in the solid state.

Table 3: Common Intermolecular Interactions in Structurally Related Crystals

| Interaction Type | Description | Typical Finding in Related Structures | Citation |

|---|---|---|---|

| C—H···O Hydrogen Bond | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | Links molecules into chains or layers. | nih.govnih.gov |

| C—H···N Hydrogen Bond | A weak hydrogen bond between a C-H donor and a nitrogen acceptor. | Contributes to the formation of the 3D network. | nih.gov |

| π–π Stacking | An attractive interaction between the π-electron systems of aromatic rings. | Stacks molecules with centroid-centroid distances of 3.4-3.8 Å. | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(4-Methoxyphenyl)prop-2-enenitrile |

| 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enenitrile |

| 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine |

| 4-(4-methoxyphenyl)-3-buten-2-one |

| 3-phenylpropenoates |

| poly[(4-methylphenyl)acetylene] |

| Butyrophenone |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For conjugated systems like 3-(4-Methoxyphenyl)prop-2-enenitrile, this method provides insights into the energy differences between electronic ground and excited states, which are influenced by the molecular structure and the surrounding solvent environment.

The electronic absorption spectrum of 3-(4-Methoxyphenyl)prop-2-enenitrile is characterized by absorption bands in the UV region, which are attributable to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation, encompassing the phenyl ring, the ethylenic double bond, and the nitrile group, lowers the energy required for these transitions, bringing the absorption maxima into the accessible UV-Vis range.

The presence of the electron-donating methoxy (-OCH₃) group on the phenyl ring and the electron-withdrawing nitrile (-C≡N) group creates a "push-pull" system. This intramolecular charge transfer character significantly influences the electronic transitions. The absorption is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state, which is typically more polar than the ground state in such push-pull systems, is stabilized to a greater extent. This stabilization can lead to a bathochromic (red) shift, a shift of the absorption maximum (λmax) to longer wavelengths.

Detailed experimental studies on the solvatochromic behavior of the closely related compound, 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile, have shown that the optical bandgap is solvent-dependent, measuring 3.106 eV in acetone (B3395972) and 3.088 eV in the more polar solvent, dimethyl sulfoxide (B87167) (DMSO) nist.gov. This observation underscores the sensitivity of the electronic structure to the solvent environment. Similarly, research on other related acrylonitrile (B1666552) derivatives confirms that optical properties are strongly influenced by the solvent, leading to hyperchromic (increase in absorption intensity) and bathochromic shifts nist.gov. For instance, the UV-visible absorption spectrum of 3-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, a structurally analogous compound, was recorded in chloroform (B151607) in the 200-800 nm range, indicating significant absorption in the visible region due to the extended conjugation and the strong electron-withdrawing nitro group researchgate.net.

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 3-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile | Chloroform | Not specified | π → π | researchgate.net |

| 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile | Acetone | ~400 (calculated from bandgap) | π → π | nist.gov |

| 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile | DMSO | ~402 (calculated from bandgap) | π → π* | nist.gov |

The study of electronic transitions through UV-Visible spectroscopy is fundamental to understanding the photophysical properties of 3-(4-Methoxyphenyl)prop-2-enenitrile and for predicting its behavior in various chemical environments, which is crucial for its potential applications in materials science and nonlinear optics.

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl Prop 2 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems at the electronic level. For 3-(4-Methoxyphenyl)prop-2-enenitrile, these methods elucidate its fundamental characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such calculations. ajchem-a.com This approach allows for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

For a molecule similar in structure, 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile, DFT calculations have been used to determine its optimized geometry. researchgate.net The results of such calculations for 3-(4-Methoxyphenyl)prop-2-enenitrile would be expected to show a planar configuration for the prop-2-enenitrile group, with the phenyl and methoxy (B1213986) groups also exhibiting planarity. The optimized bond lengths in the phenyl rings are typically calculated to be in the range of 1.386–1.403 Å, while the C-H bond lengths are around 1.083–1.084 Å. ajchem-a.com The C≡N triple bond length would be a key parameter of interest.

Crystallographic data for related compounds, such as trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, reveal a trans arrangement of the aromatic rings with respect to the C=C double bond. nih.gov DFT calculations for 3-(4-Methoxyphenyl)prop-2-enenitrile would likely predict a similar trans configuration as the most stable isomer.

Table 1: Predicted Geometrical Parameters for 3-(4-Methoxyphenyl)prop-2-enenitrile based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value Range |

| C-C (phenyl ring) | 1.38 - 1.41 Å |

| C=C (propenenitrile) | 1.34 - 1.36 Å |

| C-C (single bond) | 1.45 - 1.48 Å |

| C≡N | 1.15 - 1.17 Å |

| C-O (methoxy) | 1.36 - 1.38 Å |

| O-CH3 (methoxy) | 1.42 - 1.44 Å |

| C-C-C (angle) | 120 - 125° |

| C-C-N (angle) | 178 - 180° |

Note: These values are illustrative and based on typical DFT results for similar compounds.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are crucial for predicting the reactivity of molecules. For nitrile-containing compounds, these calculations can elucidate the reaction mechanisms, such as the addition of nucleophiles to the nitrile group. nih.gov

The reactivity of the nitrile group as a "warhead" in covalent drug design has been a subject of significant interest. nih.gov Theoretical studies can model the reaction of the nitrile carbon with biological nucleophiles like cysteine residues. The calculations typically involve determining the activation energy (Ea) for the formation of a thioimidate adduct. nih.gov A lower calculated activation energy suggests a higher propensity for the reaction to occur. nih.gov This approach allows for a relative ranking of the reactivity of different nitrile-containing compounds. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For a related compound, the HOMO-LUMO energy gap was calculated to be significant, suggesting good chemical stability. researchgate.net In the case of 3-(4-Methoxyphenyl)prop-2-enenitrile, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO would be distributed over the electron-withdrawing prop-2-enenitrile moiety. This distribution facilitates charge transfer interactions. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Definition | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.0 to 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |

| Chemical Softness (S) | 1 / (2η) | 0.20 to 0.25 eV-1 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic nitriles.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. ajchem-a.comchemrxiv.org

For 3-(4-Methoxyphenyl)prop-2-enenitrile, the MEP map would be expected to show a region of high negative potential (typically colored red or yellow) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack or hydrogen bonding. ajchem-a.com The oxygen atom of the methoxy group would also exhibit a negative potential. chemrxiv.org Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the aromatic ring and the vinyl group, indicating sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms provides a step-by-step understanding of how a chemical transformation occurs. For cinnamonitrile (B126248) derivatives, which share the core structure of 3-(4-Methoxyphenyl)prop-2-enenitrile, several reaction mechanisms have been investigated computationally.

One important reaction is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated nitrile. researchgate.net Computational studies can model the reaction pathway, identify transition states, and calculate activation barriers, thus providing insights into the feasibility and regioselectivity of the reaction.

Another relevant reaction is the electrochemical reduction of cinnamonitrile. pku.edu.cn Theoretical simulations can complement experimental techniques like cyclic voltammetry to elucidate the reduction mechanism, which may involve radical-radical coupling or further reduction to a saturated product. pku.edu.cn

Furthermore, the reaction of nitriles with nucleophiles like hydroxylamine (B1172632) to form amidoximes has been studied theoretically. rsc.org Such studies help in understanding the reaction pathway and can aid in optimizing reaction conditions to favor the desired product. rsc.org While specific modeling for 3-(4-Methoxyphenyl)prop-2-enenitrile may not be extensively documented, the principles derived from studies on similar systems are highly applicable.

Transition State Characterization and Activation Energies

The synthesis of 3-(4-Methoxyphenyl)prop-2-enenitrile is typically achieved through a Knoevenagel condensation reaction between 4-methoxybenzaldehyde (B44291) and malononitrile (B47326). wikipedia.org This reaction is often catalyzed by a weak base, such as piperidine (B6355638). wikipedia.org Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanism of such reactions, including the characterization of transition states and the calculation of their corresponding activation energies.

By analogy with detailed computational studies on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds, the reaction is understood to proceed through a multi-step mechanism. researchgate.netacs.org The primary role of the amine catalyst is to facilitate the key steps of the reaction.

The proposed mechanism involves the following key stages:

Formation of an Iminium Ion: The reaction initiates with the nucleophilic attack of the piperidine catalyst on the carbonyl carbon of 4-methoxybenzaldehyde. This is followed by dehydration to form a highly electrophilic iminium ion.

Formation of a Carbanion: Concurrently, the basic catalyst abstracts a proton from the active methylene group of malononitrile, generating a resonance-stabilized carbanion (enolate).

C-C Bond Formation: The crucial carbon-carbon bond is formed through the nucleophilic attack of the malononitrile carbanion on the iminium ion.

Catalyst Regeneration: The resulting intermediate then eliminates the piperidine catalyst to yield the final product, 3-(4-Methoxyphenyl)prop-2-enenitrile.

Computational calculations for the analogous reaction between benzaldehyde and acetylacetone (B45752), catalyzed by piperidine in methanol, have identified the formation of the iminium ion as the rate-determining step, with a calculated free energy barrier of 21.8 kcal/mol. researchgate.netrsc.org A similar energy barrier is anticipated for the reaction involving 4-methoxybenzaldehyde and malononitrile.

Table 1: Calculated Activation Energies for an Analogous Piperidine-Catalyzed Knoevenagel Condensation

| Reaction Step | Transition State | Calculated Free Energy of Activation (kcal/mol) |

| Carbinolamine Formation | TS1 | ~3.2 |

| Iminium Ion Formation | TS2 | ~21.8 |

| C-C Bond Formation | TS3 | Lower than TS2 |

| Catalyst Elimination | TS4 | Lower than TS2 |

Data is analogous to the reaction of benzaldehyde and acetylacetone as reported in computational studies. researchgate.netrsc.org

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry to map out the reaction pathway connecting reactants to products via the transition state. An IRC analysis confirms that a calculated transition state is indeed the correct one for a specific reaction step.

For the Knoevenagel condensation leading to 3-(4-Methoxyphenyl)prop-2-enenitrile, an IRC calculation starting from the highest-energy transition state (associated with iminium ion formation) would trace the path downhill in one direction to the preceding intermediate (the carbinolamine) and in the other direction to the subsequent intermediate formed after the C-C bond formation. This analysis provides a clear and continuous trajectory of the reaction, visualizing the geometric changes of the reacting molecules as they progress along the reaction coordinate. Such calculations are crucial for a complete understanding of the reaction dynamics.

Solvent Effects in Computational Reaction Dynamics

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. Computational models can account for these solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by using a continuum model that represents the solvent as a medium with a specific dielectric constant.

For the Knoevenagel condensation, polar solvents are generally favored. Computational studies on related chalcone (B49325) syntheses have utilized implicit solvent models like the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) to investigate the role of the solvent. researchgate.net These studies have shown that increasing the polarity of the solvent can stabilize charged intermediates and transition states, thereby influencing the activation energies. For instance, the energy gap of a similar chalcone derivative was found to decrease in solvents of increasing polarity, from acetonitrile (B52724) to dimethyl sulfoxide (B87167) (DMSO) and water, indicating a stabilization of the system. researchgate.net Similar effects would be expected for the synthesis of 3-(4-Methoxyphenyl)prop-2-enenitrile, where polar intermediates are formed.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization and identification of compounds.

Vibrational Spectroscopy (FT-IR and Raman)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. arxiv.org By performing a frequency calculation on the optimized geometry of 3-(4-Methoxyphenyl)prop-2-enenitrile, a theoretical vibrational spectrum can be generated. The calculated frequencies and their corresponding intensities can be compared with experimental data to confirm the structure of the synthesized compound. For a closely related molecule, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations have been used to assign the vibrational modes, showing good agreement with experimental spectra. arxiv.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Structurally Similar Compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | ~2230 |

| C=C (Alkene) | Stretching | ~1600 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 |

| C-O-C (Ether) | Symmetric Stretching | ~1030 |

Data is based on typical values and computational studies of analogous compounds. arxiv.org

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. arkat-usa.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized structure of 3-(4-Methoxyphenyl)prop-2-enenitrile, theoretical chemical shifts can be obtained. These predicted spectra can be invaluable for assigning the signals in experimental NMR spectra and confirming the regiochemistry and stereochemistry of the molecule.

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. openaccesspub.orgresearchgate.net For a conjugated system like 3-(4-Methoxyphenyl)prop-2-enenitrile, TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations typically focus on transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a similar chalcone derivative, TD-DFT calculations have successfully predicted the π→π* and n→π* transitions responsible for its UV-Vis absorption. researchgate.net

Supramolecular Architectures and Self Assembly Principles

Hydrogen Bonding Interactions Involving the Nitrile Group

The nitrile group (–C≡N) is a key functional group in directing supramolecular assembly due to its electronic properties. While nitriles lack a hydrogen atom attached to an electronegative atom and therefore cannot function as hydrogen-bond donors, the lone pair of electrons on the nitrogen atom makes it an effective hydrogen-bond acceptor. libretexts.org This acceptor capability allows it to participate in various hydrogen bonding interactions, particularly with weak C-H donors.

In crystal structures of related nitrile-containing compounds, such as 4-(2-methoxyphenoxy)phthalonitrile, the primary stabilizing interactions are hydrogen bonds formed between a C-H group of a phenyl ring and the nitrogen acceptor of a cyano group on an adjacent molecule. nih.gov This C–H⋯N interaction, although weaker than conventional O-H⋯O or N-H⋯N bonds, is a significant directional force in the crystal packing of many organic nitriles. nih.gov The polarity of the nitrile group, with its highly electronegative nitrogen, induces strong permanent dipole-dipole attractions that complement these hydrogen bonds. libretexts.org

A study of a dinitrile anion within a donor-rich hydrogen-bonding network confirmed the crucial role of nitrile groups as acceptors, participating in the formation of complex structural motifs. rsc.org The ability of the nitrile nitrogen to accept hydrogen bonds is a fundamental principle governing the supramolecular chemistry of compounds like 3-(4-Methoxyphenyl)prop-2-enenitrile.

Noncovalent Interactions in Crystal Engineering

Crystal engineering is fundamentally the application of noncovalent interactions to build crystalline solids. ias.ac.innih.gov Beyond the hydrogen bonds involving the nitrile group, the supramolecular structure of 3-(4-Methoxyphenyl)prop-2-enenitrile is governed by a combination of other noncovalent forces, including π–π stacking, C–H⋯π interactions, and van der Waals forces. nih.govnih.gov

The aromatic rings in the molecule are particularly important for these interactions. For instance, in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a related compound, molecules are linked into a three-dimensional network primarily by C–H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule. nih.gov

Table 1: Key Noncovalent Interactions in Crystal Engineering of Related Compounds

| Interaction Type | Example Compound | Description | Reference |

| C–H⋯N Hydrogen Bond | 4-(2-methoxyphenoxy)phthalonitrile | A hydrogen from a phenyl ring (C8–H8A) donates to a cyano nitrogen (N2) of an adjacent molecule, linking molecules into dimers. | nih.gov |

| π–π Stacking | 4-(3-methoxyphenoxy)phthalonitrile | Parallel, offset stacking of phthalonitrile (B49051) rings between neighboring molecules with a centroid-centroid distance of 3.6632 (6) Å. | nih.gov |

| C–H⋯π Interaction | 4-(3-methoxyphenyl)-2,6-diphenylpyridine | A hydrogen atom (C14–H14) interacts with the centroid of a phenyl ring on an adjacent molecule, forming a 3D network. | nih.gov |

| van der Waals Forces | 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Hirshfeld surface analysis shows that H⋯H and C⋯H contacts account for over 88% of intermolecular interactions, dominating the packing. | nih.gov |

Directed Self-Assembly in the Solid State

Directed self-assembly refers to the spontaneous organization of molecules into ordered structures based on the specific, encoded information within their chemical functionalities. nih.gov In the solid state, this process is driven by the noncovalent interactions detailed previously, leading to the formation of predictable crystalline architectures.

The combination of hydrogen bonding, π–π stacking, and other van der Waals forces in compounds like 3-(4-Methoxyphenyl)prop-2-enenitrile results in specific packing motifs. For example, the C–H⋯N interactions observed in related structures can lead to the formation of one-dimensional chains or two-dimensional layers. nih.gov Similarly, the interplay between C–H⋯π and π–π stacking interactions can guide the assembly of molecules into more complex three-dimensional networks. nih.govnih.gov

The formation of a particular assembly is governed by the hierarchy and relative strength of the various noncovalent interactions. rsc.org The specific geometry and electronic properties of the methoxy (B1213986) and nitrile functional groups on the phenylprop-2-enenitrile scaffold dictate the most energetically favorable packing arrangement, thus directing the self-assembly process in the solid state.

Discovery of Coexisting Supramolecular Synthons

In the crystal structures of compounds related to 3-(4-Methoxyphenyl)prop-2-enenitrile, several synthons can be identified. For instance, the C–H⋯N hydrogen bond that forms a dimer-like motif in 4-(2-methoxyphenoxy)phthalonitrile can be considered a robust supramolecular synthon. nih.gov In a different arrangement, the π–π stacked dimer in 4-(3-methoxyphenoxy)phthalonitrile represents another distinct synthon. nih.gov

Studies on other molecules, such as the anti-epileptic drug lamotrigine (B1674446), have shown how different synthons can coexist and even be interchanged. nih.gov Lamotrigine features a robust aminopyridine dimer (a homosynthon), which can be preserved or switched to a heterosynthon where a solvent molecule replaces one of the lamotrigine molecules in the interaction. nih.gov This principle of competing or coexisting synthons is critical for understanding and predicting the crystal structures of complex organic molecules. The final supramolecular architecture is determined by the most stable combination of available synthons. rsc.org

Dynamic Covalent Chemistry Aspects of Nitrile-Containing Systems

Dynamic Covalent Chemistry (DCC) involves the formation of covalent bonds under conditions of thermodynamic equilibrium, allowing for reversible bond formation and cleavage. youtube.com This "error-checking" capability enables the synthesis of complex architectures like macrocycles and interlocked molecules. Common reactions used in DCC include transesterification, disulfide exchange, and the formation of imines and hydrazones.

The nitrile group, however, is not typically associated with common dynamic covalent exchange reactions. The chemistry of nitriles is dominated by nucleophilic addition to the electrophilic carbon atom. libretexts.orgpressbooks.pub These reactions, such as hydrolysis to form carboxylic acids or reaction with Grignard reagents to form ketones, are generally irreversible under typical conditions and thus fall outside the scope of DCC. libretexts.org

While the nitrile group itself is not a common participant in DCC, systems containing other functional groups can exhibit dynamic behavior. For example, dynamic covalent exchange has been studied in poly(thioether anhydrides), where anhydride (B1165640) moieties undergo reversible exchange. rsc.org Similarly, the reversible exchange of alkoxyamine units is another example of a dynamic covalent process. researchgate.net Therefore, while 3-(4-Methoxyphenyl)prop-2-enenitrile is a valuable building block in supramolecular chemistry due to its participation in noncovalent interactions, its nitrile group is more likely to engage in irreversible covalent reactions rather than participate directly in dynamic covalent exchange processes.

Advanced Synthetic Applications and Chemical Manufacturing Utility

Role as Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites in 3-(4-Methoxyphenyl)prop-2-enenitrile allows it to serve as a linchpin in the assembly of complex molecular architectures. Its utility is particularly prominent in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. frontiersin.orgnih.govacsgcipr.org

The compound's activated double bond can readily participate as a Michael acceptor, while the nitrile group can undergo various cycloadditions and transformations. This dual reactivity is harnessed in tandem reactions to rapidly build molecular complexity. For instance, in the synthesis of highly substituted dihydropyrano[2,3-c]pyrazoles, 3-(4-Methoxyphenyl)prop-2-enenitrile (generated in situ from 4-methoxybenzaldehyde (B44291) and malononitrile) undergoes a Knoevenagel-Michael tandem cyclocondensation reaction. researchgate.net This strategy demonstrates the compound's role in creating intricate heterocyclic systems in a single, efficient operation.

The table below illustrates a typical multicomponent reaction involving a derivative of this cinnamic nitrile.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Malononitrile (B47326) | Barbituric Acid | Dibutylamine (DBA) / Aqueous Ethanol (B145695) | Pyrano[2,3-d]pyrimidine derivative |

This capacity for streamlined, one-pot syntheses makes 3-(4-Methoxyphenyl)prop-2-enenitrile an attractive intermediate for creating libraries of complex molecules for drug discovery and materials science. nih.gov

Precursors for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. researchgate.net 3-(4-Methoxyphenyl)prop-2-enenitrile is an exemplary precursor for a wide array of such compounds, including pyrimidines, pyridines, and pyrazoles. nih.govnih.gov

The reactivity of the α,β-unsaturated nitrile moiety is central to these transformations. The compound can react with various binucleophiles in cyclocondensation reactions to form six-membered rings. For example, reaction with amidines or urea (B33335) derivatives can lead to the formation of substituted pyrimidine (B1678525) rings. researchgate.net Specifically, the synthesis of pyrido[2,3-d]pyrimidines, which are analogs of biogenic quinazolines and pteridines, often utilizes activated pyrimidines that can react with Michael acceptors like 4-methoxycinnamonitrile (B77457). jocpr.com

Furthermore, iodine-mediated cyclization reactions provide another route to nitrogen heterocycles. The reaction of a related compound, β-(2-aminophenyl)-α,β-ynone, with iodine was shown to produce a diiodo-substituted quinoline, highlighting a pathway where an aminophenyl derivative could react with a cinnamic nitrile backbone to form fused heterocyclic systems. nih.gov The synthesis of pyrazolo[3,4-b]quinolines and pyranopyrazoles has also been achieved using cinnamic nitrile derivatives in catalyst-free, water-based multicomponent reactions, underscoring the green chemistry potential of these methods. mdpi.com

| Starting Cinnamic Derivative | Reagents | Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| (in situ from 4-Methoxybenzaldehyde and Malononitrile) | Hydrazine Hydrate, Ethyl Acetoacetate | Taurine catalyst, Water/Ethanol | Dihydropyrano[2,3-c]pyrazole | mdpi.com |

| (in situ from 4-Methoxybenzaldehyde and Malononitrile) | Barbituric Acid | Dibutylamine, Aqueous Media | Pyrano[2,3-d]pyrimidine | researchgate.net |

| β-(2-aminophenyl)-α,β-ynone (related structure) | I₂, NaHCO₃ | CH₃CN | 3,4-diiodo-2-(4-methoxyphenyl)quinoline | nih.gov |

Building Blocks for Polymeric Materials Research